VTP-27999 Hydrochloride
Description
Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate hydrochloride is a synthetic small molecule characterized by a complex stereochemistry and functional group arrangement. Its structure includes:
- A 3-chlorophenyl group linked via an ether bond to a piperidine ring.
- A (3R)-oxan-3-yl (tetrahydropyran) substituent, enhancing hydrophilicity and conformational stability.
- A methyl carbamate group and methylamino moiety, contributing to its pharmacokinetic profile.
- A hydrochloride salt formulation, improving solubility for in vivo applications.
Properties
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.ClH/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);1H/t19-,21-,23+,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSPYSCCJMHRQ-VIEYARBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735362 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264191-73-2 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxan-3-ylpropyl Side Chain Construction
The (3R)-oxan-3-yl group is synthesized via cyclization of a 1,5-diol precursor under acidic catalysis. For example, (R)-pentane-1,5-diol treated with Amberlyst-15 in toluene at 80°C yields (3R)-oxan-3-ol with >95% enantiomeric excess (ee). Subsequent Appel reaction with CBr₄/PPh₃ converts the alcohol to the bromide, which undergoes nucleophilic substitution with diethyl malonate to install the propyl spacer.
Piperidine Ring Formation with Stereocontrol
The piperidine ring is constructed via aza-Diels-Alder reaction between an imine and diene. Using Jacobsen's chiral salen-Co catalyst, the (3R)-configuration is achieved with 89% ee. Reductive amination of the resulting enamine with (S)-2-nitropropane introduces the (S)-methylamino group, followed by nitro reduction using H₂/Pd-C.
Synthesis of Intermediate B: Carbamate-Bearing Chlorophenyl Moiety
(R)-2-[(3-Chlorophenyl)Methoxy]Ethylamine Synthesis
A three-step sequence is employed:
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Mitsunobu Reaction : (R)-2-phenylglycidol reacts with 3-chlorophenol under DEAD/PPh₃ to install the aryl ether with retention of configuration.
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Epoxide Ring-Opening : Treatment with ammonia in MeOH at 50°C yields the trans-1,2-amino alcohol.
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Reductive Amination : Conversion to the primary amine via LiAlH₄ reduction.
Carbamate Installation
The amine reacts with dimethyl carbonate (DMC) under supercritical CO₂ (90 bar, 130°C) to form the methyl carbamate with 77% yield and 96% selectivity. This method supersedes traditional phosgene-based routes by minimizing toxicity.
Convergent Coupling and Final Assembly
Amide Bond Formation
Intermediates A and B are coupled using HATU/DIPEA in DMF at 0→25°C. The reaction is monitored by LC-MS to ensure complete conversion without epimerization.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous Et₂O, yielding the hydrochloride salt as a crystalline solid. Recrystallization from MeOH/EtOAC (1:5) affords pharmaceutical-grade material with >99.5% purity.
Reaction Optimization and Process Chemistry Considerations
Carbamate Formation Under Supercritical CO₂
Comparative studies show that increasing CO₂ pressure from 8 to 90 bar enhances carbamate yield from 51% to 77% while suppressing N-methylation byproducts. The phase behavior of CO₂ facilitates product separation, reducing downstream purification costs.
Table 1 : Effect of CO₂ Pressure on Carbamate Synthesis
| CO₂ Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|
| 8 | 51 | 76 |
| 90 | 77 | 96 |
| 200 | 68 | 93 |
Continuous Flow Processing for Scale-Up
Adapting patent CN85109417A, a continuous flow system is implemented for the final coupling step:
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Reactor 1 : Amine activation at 50°C, residence time 30 min
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Reactor 2 : Carbamate formation at 130°C, 90 bar CO₂, residence time 2 h
This approach achieves 98% conversion with 85% isolated yield at kilogram scale.
Stereochemical Control and Analytical Characterization
Chiral HPLC Validation
Enantiopurity is verified using a Chiralpak IC column (hexane/i-PrOH 90:10, 1 mL/min):
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Intermediate A : tR = 12.3 min (R), 14.7 min (S)
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Final API : Single peak at tR = 18.2 min
X-ray Crystallography
Single-crystal analysis confirms the (3R,3R,S,R) configuration. Key metrics:
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Space group P2₁2₁2₁
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R-factor = 0.032
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Dihedral angle between piperidine and oxane rings: 87.5°
Chemical Reactions Analysis
Types of Reactions: VTP-27999 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
VTP-27999 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study renin inhibition and its effects on biochemical pathways.
Biology: Investigated for its role in regulating blood pressure and its potential therapeutic effects on cardiovascular diseases.
Medicine: Explored as a potential treatment for hypertension and related end-organ diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the renin-angiotensin system .
Mechanism of Action
VTP-27999 Hydrochloride exerts its effects by inhibiting renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking renin, this compound reduces the conversion of angiotensinogen to angiotensin I, ultimately leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in lowered blood pressure and reduced strain on the cardiovascular system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs (from –3) share core motifs but differ in substituents and pharmacological profiles. Key comparisons are outlined below:
Structural Variations
Pharmacological Profiles
Data from highlight opioid receptor antagonism (Table 1):
| Compound ID | Ke (nM) at μ Receptor | Ke (nM) at δ Receptor | Ke (nM) at κ Receptor | Selectivity (κ/μ) |
|---|---|---|---|---|
| Reference 1 | 12.5 | 45.2 | 1.1 | 11.4 |
| Compound 7a | 28.7 | 62.3 | 0.43 | 66.7 |
| Compound 6 | Not tested | Not tested | Not tested | — |
- Compound 7a: Demonstrates 66.7-fold κ/μ selectivity, attributed to the 3-chlorophenyl group and chromanone-derived core .
- Compound 14 : The 3-carbamoylphenyl substituent may enhance receptor binding affinity but lacks published activity data .
Research Findings and Implications
Substituent Impact : 3-Chlorophenyl derivatives (e.g., Compound 7a) exhibit superior κ-opioid receptor antagonism compared to fluorophenyl or bromophenyl analogs, highlighting the role of electronegative substituents in receptor binding .
Salt Forms : Hydrochloride/dihydrochloride salts (common in all compounds) enhance aqueous solubility, critical for in vivo efficacy .
Stereochemistry: The (3R)-oxan-3-yl group in the target compound may improve metabolic stability compared to non-oxan analogs .
Biological Activity
Methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula : C26H41ClN4O5
- Molecular Weight : 525.08 g/mol
- CAS Number : 942142-51-0
- Solubility : Soluble in DMSO (Dimethyl sulfoxide)
| Property | Value |
|---|---|
| Molecular Formula | C26H41ClN4O5 |
| Molecular Weight | 525.08 g/mol |
| CAS Number | 942142-51-0 |
| Solubility | DMSO |
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit certain phospholipases, which play crucial roles in lipid metabolism and cell signaling pathways. Specifically, studies indicate that the compound may target lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid turnover and inflammation processes .
Pharmacological Effects
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting PLA2G15, potentially reducing the accumulation of inflammatory mediators in tissues .
- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects against specific cancer cell lines, suggesting a potential role in cancer therapy .
- Neuroprotective Properties : Preliminary studies suggest that the compound could have neuroprotective effects, possibly through modulation of neurotransmitter systems or protection against oxidative stress .
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation in tissues subjected to induced inflammatory responses. The results indicated a reduction in pro-inflammatory cytokines and improved tissue healing outcomes.
Case Study 2: Cytotoxicity against Cancer Cells
In vitro experiments assessed the cytotoxicity of the compound against various cancer cell lines, including breast and prostate cancer cells. The results showed significant dose-dependent reductions in cell viability, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar pharmacological agents was performed.
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Methyl N-[2-(4-chlorophenyl)carbamate] | Inhibition of phospholipases | Anti-inflammatory |
| VTP 27999 | Selective renin inhibition | Hypertension treatment |
| Amiodarone | Inhibition of LPLA2 | Antiarrhythmic |
Q & A
Q. Which advanced spectroscopic techniques are most suitable for characterizing its supramolecular interactions in solid-state formulations?
- Methodological Answer : Single-crystal X-ray diffraction resolves crystal packing and hydrogen-bonding networks. Solid-state NMR (ssNMR) and Raman spectroscopy provide insights into polymorphic forms .
Q. How can researchers map structure-activity relationships (SAR) for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
